N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a triazine-based compound characterized by:
- A 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4.
- A methyl linker connecting the triazine ring to a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21(2)15-18-13(19-16(20-15)22(3)4)8-17-14(23)10-5-6-11-12(7-10)25-9-24-11/h5-7H,8-9H2,1-4H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKRAASOIUDASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process:
Formation of Intermediate Compounds: : Starting from benzo[d][1,3]dioxole-5-carboxylic acid, which undergoes esterification followed by reaction with 4,6-bis(dimethylamino)-1,3,5-triazine in the presence of suitable catalysts and solvents.
Coupling Reaction: : This intermediate product is then coupled with N-methylamine under controlled temperature and pH to form the target compound.
Purification: : The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production generally follows similar synthetic routes but on a larger scale. Processes are optimized for yield and efficiency, often involving automation and precise control of reaction parameters. Industrial methods may also incorporate recycling of reagents and solvents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced using reducing agents, leading to the formation of simpler amines.
Substitution: : Participates in nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in appropriate solvents.
Substitution: : Various nucleophiles in polar aprotic solvents under controlled temperatures.
Major Products Formed
Oxidation Products: : Typically involves the formation of carboxylate or nitro derivatives.
Reduction Products: : Leads to the formation of amine derivatives.
Substitution Products: : Formation of substituted triazine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The triazine core can potentially inhibit specific pathways involved in tumor growth. For instance, studies have shown that derivatives of triazine compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.
2. Enzymatic Inhibition
The compound has been investigated for its ability to interact with various enzymes. The dimethylamino groups enhance solubility and bioavailability, which are critical for drug efficacy. Preliminary studies suggest that it may act as an inhibitor for enzymes involved in metabolic pathways related to cancer and other diseases .
3. Drug Development
The unique combination of the triazine and benzo[d][1,3]dioxole structures makes this compound a candidate for further drug development. Its ability to bind effectively to specific receptors allows for the modulation of biological activity, paving the way for novel therapeutic agents .
Agricultural Applications
1. Herbicide Development
Given its chemical reactivity, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is being explored as a potential herbicide. The triazine moiety is known for its herbicidal properties by inhibiting photosynthesis in plants .
2. Pest Control
The compound's biological activity suggests potential use as an insecticide or fungicide. Its effectiveness against various pests could be attributed to its ability to disrupt metabolic processes essential for pest survival .
Case Studies
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets and Pathways
Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.
Signal Transduction Modulation: : Interacts with cellular receptors and proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Triazine Derivatives with Varied Substituents
The triazine core’s substituents critically influence physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations:
- Bioactivity: Sulfonylureas like cinosulfuron act as herbicides by enzyme inhibition, while phenylamino-triazine derivatives () are intermediates in drug synthesis. The target’s benzodioxole carboxamide may confer distinct target affinity.
Benzo[d][1,3]dioxole-Linked Compounds
The benzodioxole-carboxamide moiety distinguishes the target compound from other triazine derivatives:
Key Observations:
- Benzodioxole vs. Sulfonamides: The target’s benzodioxole carboxamide may offer improved membrane permeability compared to sulfonamide-linked herbicides (e.g., cinosulfuron) .
Research Findings and Hypotheses
- Synthetic Feasibility: The target compound’s dimethylamino groups can be introduced via nucleophilic substitution (analogous to ), while the benzodioxole carboxamide may require carbodiimide-mediated coupling (similar to ) .
- Stability: The dimethylamino groups may reduce photodegradation compared to brominated triazines (), enhancing environmental persistence if used as a herbicide .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a triazine ring with dimethylamino substituents and a benzo[d][1,3]dioxole moiety, which contribute to its reactivity and interaction with various biological targets. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₄H₁₈N₄O₃. Its molecular weight is approximately 342.43 g/mol. The structural components include:
- Triazine Ring : Provides a platform for interaction with biological targets.
- Dimethylamino Groups : Enhance solubility and potential binding affinity to enzymes.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 342.43 g/mol |
| Functional Groups | Triazine ring, Dimethylamino groups, Benzo[d][1,3]dioxole |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity can modulate enzymatic pathways that are crucial for various cellular processes. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors to influence signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry and agriculture. Here are some notable findings:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazine have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A549 .
- Antimicrobial Properties : Investigations into the antibacterial and antifungal activities of related compounds reveal promising results. For example, modifications to the benzo[d][1,3]dioxole structure enhance its effectiveness against bacterial strains .
- Enzyme Interaction Studies : The compound has been evaluated for its ability to bind to specific enzymes like tubulin polymerase, showing significant inhibition at concentrations as low as 0.4 µM .
Table 2: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 0.1 | |
| Anticancer | A549 | 0.29 | |
| Enzyme Inhibition | Tubulin Polymerase | 0.4 | |
| Antimicrobial | Various Bacteria | Varies |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazine Intermediate : Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine.
- Coupling Reaction : The intermediate is then reacted with 3-(dimethylamino)benzoyl chloride under controlled conditions.
Industrial Production
In industrial settings, continuous flow reactors are often used to optimize yield and purity while employing advanced purification techniques such as chromatography.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves reacting benzo[d][1,3]dioxole-5-carboxamide derivatives with 4,6-bis(dimethylamino)-1,3,5-triazine intermediates under reflux conditions using concentrated hydrochloric acid as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using dichloromethane/methanol gradients . Alternative routes may employ coupling agents like carbodiimides to facilitate amide bond formation between the triazine and benzodioxole moieties, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., DMF) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Characterization involves:
- Spectroscopy : H/C NMR to confirm connectivity and substituent placement, with DMSO-d6 as a solvent .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
- Solubility Profiling : Tests in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) to guide formulation studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key reactions, such as triazine-amide coupling. Reaction path search algorithms (e.g., GRRM) identify intermediates, while machine learning models trained on experimental data (e.g., solvent choices, yields) narrow optimal conditions. For example, simulations of electron density maps can clarify regioselectivity in triazine functionalization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity) .
- Substituent Effects : Systematic SAR studies to isolate contributions of dimethylamino groups on the triazine ring versus benzodioxole substituents .
- Metabolic Stability : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How do substituents on the triazine ring influence photophysical or catalytic properties?
- Methodological Answer : The electron-donating dimethylamino groups enhance π-conjugation, red-shifting absorption/emission spectra (e.g., λmax ~450 nm in ethanol). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO/LUMO gaps for photocatalytic applications. Substituent variations (e.g., chloro vs. amino) alter charge-transfer efficiency, as shown in triazine-based dye studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
